3-Aminodihydrofuran-2(3H)-one hydrobromide

Catalog No.
S662209
CAS No.
6305-38-0
M.F
C4H8BrNO2
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminodihydrofuran-2(3H)-one hydrobromide

CAS Number

6305-38-0

Product Name

3-Aminodihydrofuran-2(3H)-one hydrobromide

IUPAC Name

3-aminooxolan-2-one;hydrobromide

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H

InChI Key

MKLNTBLOABOJFZ-UHFFFAOYSA-N

SMILES

C1COC(=O)C1N.Br

Synonyms

2-Amino-g-butyrolactone hydrobromide

Canonical SMILES

C1COC(=O)C1[NH3+].[Br-]

Application in Perovskite Solar Cells

Specific Scientific Field: Material Science and Renewable Energy

Summary of the Application: Alpha-Amino-gamma-butyrolactone (ABL) is used as a modulator in the manufacturing of perovskite solar cells (PSCs). It enhances crystallization and passivates defects, thereby improving film quality and deactivating nonradiative recombination centers in the perovskite absorber .

Methods of Application: The Lewis base groups present in ABL facilitate nucleation, leading to enhanced crystallinity, while also retarding crystallization. Additionally, ABL effectively passivates Pb 2+ dangling bonds, which are major deep-level defects in perovskite films .

Results or Outcomes: The PSCs incorporating the ABL additive exhibit an increase in conversion efficiency from 18.30% to 20.36%, along with improved long-term environmental stability .

Application as a Building Block in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide is used as a building block to prepare β-ketoamide N-acylated-L-homoserine lactones (AHLs) as quorum sensing molecules . (S)-alpha-Amino-gamma-butyrolactone hydrochloride can be used to prepare N-acylhomoserine lactone (AHL) analogs by reacting with substituted 2-chloro-N-phenylacetamide and different halides .

Results or Outcomes: The outcomes of these reactions are the production of AHLs and AHL analogs, which have applications in various fields, including microbiology and pharmaceuticals .

Application in Bioprocessing

Specific Scientific Field: Biotechnology

Summary of the Application: Alpha-Amino-gamma-butyrolactone hydrobromide is used in bioprocessing applications.

Application in the Preparation of Amino-Keto-Alcohols and β-Amino Acids

Summary of the Application: (S)-alpha-Amino-gamma-butyrolactone hydrochloride is used as a precursor for the preparation of amino-keto-alcohols and β-amino acids .

Results or Outcomes: The outcomes of these reactions are the production of amino-keto-alcohols and β-amino acids, which have applications in various fields, including pharmaceuticals .

Application in Cell Culture and Transfection

Summary of the Application: Alpha-Amino-gamma-butyrolactone hydrobromide is used in cell culture and transfection applications.

Application in the Preparation of Calpain and Lipid Peroxidation Inhibitors

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide is used as a building block to prepare calpain and lipid peroxidation inhibitors .

Results or Outcomes: The outcomes of these reactions are the production of calpain and lipid peroxidation inhibitors, which have applications in various fields, including pharmaceuticals .

3-Aminodihydrofuran-2(3H)-one hydrobromide is a chemical compound with the molecular formula C₄H₈BrNO₂. It is a derivative of dihydrofuran, featuring an amino group that contributes to its unique properties. The compound is characterized by its hydrobromide salt form, which enhances its solubility in water and makes it more amenable for various applications in medicinal chemistry and organic synthesis. The structure includes a five-membered ring with an amine functional group, which plays a crucial role in its biological activity and reactivity.

Due to the presence of both the amino and carbonyl groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Cyclization Reactions: Under appropriate conditions, it can undergo cyclization to form more complex heterocycles.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives, expanding its utility in synthetic organic chemistry.

The biological activity of 3-Aminodihydrofuran-2(3H)-one hydrobromide has been explored in various studies. It shows potential as:

  • Antimicrobial Agent: Exhibiting activity against certain bacterial strains, making it a candidate for antibiotic development.
  • Neuroprotective Properties: Preliminary studies suggest it may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.
  • Metabolic Intermediates: It can act as a secondary metabolite, influencing various biochemical pathways within organisms .

Several synthesis methods have been reported for 3-Aminodihydrofuran-2(3H)-one hydrobromide:

  • One-Pot Synthesis: Combining starting materials such as 2-bromoacetaldehyde and ammonia under controlled conditions to yield the product directly.
  • Multi-Step Synthesis: Involves initial formation of dihydrofuran intermediates followed by amination and subsequent bromination to obtain the final compound.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields, providing an efficient route to synthesize this compound.

3-Aminodihydrofuran-2(3H)-one hydrobromide has several applications:

  • Pharmaceutical Development: Used as a building block in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Research: Serves as a reagent in organic synthesis for developing new materials or compounds with specific properties.
  • Biochemical Studies: Employed in research exploring metabolic pathways or enzyme interactions due to its biological activity.

Interaction studies involving 3-Aminodihydrofuran-2(3H)-one hydrobromide have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes have shown promising results, indicating potential therapeutic applications.
  • Receptor Binding Studies: Research has been conducted to assess its interaction with neurotransmitter receptors, suggesting implications for neurological research.

Several compounds share structural similarities with 3-Aminodihydrofuran-2(3H)-one hydrobromide. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityNotable Features
(S)-4-Aminodihydrofuran-2(3H)-one hydrochlorideC₄H₈ClNO₂0.89Chloride salt; different halogen
(R)-3-Amino-g-butyrolactone hydrochlorideC₄H₈ClNO₂0.89Different ring structure; lactone derivative
Methyl 2-aminopentanoate hydrochlorideC₇H₁₅ClNO₂0.85Longer carbon chain; different functional groups
(S)-Ethyl 3-aminobutanoate hydrochlorideC₇H₁₅ClNO₂0.79Ethyl group; variation in chain length
(S)-Tetrahydrofuran-3-amine hydrochlorideC₄H₉ClNO0.65Tetrahydrofuran structure; different position of amine

The uniqueness of 3-Aminodihydrofuran-2(3H)-one hydrobromide lies in its specific five-membered ring structure combined with the amino group, which influences both its reactivity and biological properties compared to these similar compounds.

Related CAS

1192-20-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6305-38-0

Dates

Modify: 2023-08-15

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